6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole
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Overview
Description
6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazole ring system. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole typically involves cyclization reactions. One common method is the cycloaddition of appropriate precursors under controlled conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired heterocyclic core .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Pyrrolo[3,2-c]carbazole: Known for its antioxidant and photophysical properties.
Dihydrochromeno[2,3-c]pyrrole-3,9-diones: Exhibits diverse biological activities and is used in medicinal chemistry.
Pyrrolo[3,4-c]pyrazole: Another heterocyclic compound with significant biological activities.
Uniqueness: 6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole is unique due to its specific fused ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7N3 |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
6-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole |
InChI |
InChI=1S/C6H7N3/c1-4-2-7-5-3-8-9-6(4)5/h2-3,7H,1H3,(H,8,9) |
InChI Key |
VSWVJQNSDVBEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1NN=C2 |
Origin of Product |
United States |
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